

Application of BzATP in glioma cell proliferation and migration assays.

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Compound of Interest

Compound Name: BzATP triethylammonium salt

Cat. No.: B15614218

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Application Notes: BzATP in Glioma Cell Proliferation and Migration

Introduction

3'-O-(4-benzoyl)benzoyl adenosine 5'-triphosphate (BzATP) is a potent and selective agonist for the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2] In the context of glioma, the most aggressive form of brain tumor, the P2X7R has emerged as a significant modulator of tumor progression.[3][4] Studies have demonstrated that P2X7R is often upregulated in glioma cells, and its expression level can correlate with the tumor grade.[1] Activation of P2X7R by BzATP has been shown to promote glioma cell proliferation and migration, key processes in tumor growth and invasion.[1][5] This makes BzATP an invaluable tool for researchers studying the molecular mechanisms of glioma progression and for professionals in drug development seeking to identify novel therapeutic targets.

Mechanism of Action

The pro-proliferative and pro-migratory effects of BzATP in glioma cells are primarily mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][5] Upon binding of BzATP to the P2X7R, the ion channel opens, leading to an influx of Ca^{2+} . This increase in intracellular calcium concentration triggers a downstream signaling cascade that results in the phosphorylation and activation of ERK (p-ERK).[5] Activated ERK then translocates to the nucleus to regulate the expression of

genes involved in cell cycle progression and motility. This is evidenced by the increased expression of Proliferating Cell Nuclear Antigen (PCNA), a key marker of cell proliferation, following BzATP treatment.[1][5] The effects of BzATP can be blocked by specific P2X7R antagonists, such as Brilliant Blue G (BBG), or by inhibitors of the MEK/ERK pathway, such as PD98059, confirming the specificity of this signaling axis.[1][5]

Data Presentation: Quantitative Effects of BzATP

The following tables summarize the quantitative data from studies investigating the effects of BzATP on glioma cell lines.

Table 1: Effect of BzATP on Glioma Cell Proliferation

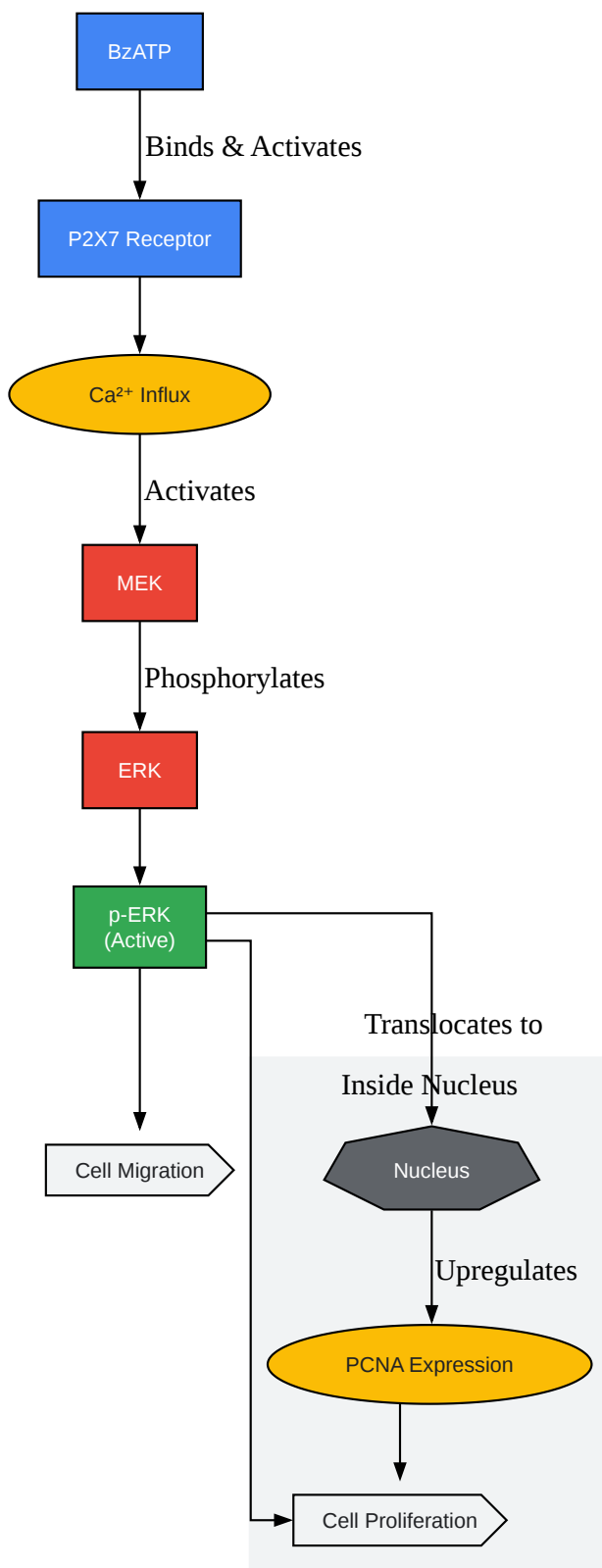
Cell Line	BzATP Concentration	Incubation Time	Observed Effect	Reference
U87 & U251	10 μ M	24 hours	Significant increase in proliferation	[1]
U87 & U251	100 μ M	24 hours	Peak proliferation effect	[1]
U87 & U251	100 μ M	24 hours	~1.6-fold increase in proliferation vs. control	[5]
M059J	100 μ M	24 hours	Significant decrease in cell viability (~74.4% reduction)	[6]
U-138 MG & U-251 MG	100 μ M	24 hours	No significant alteration in cell viability	[6]

Table 2: Effect of BzATP on Glioma Cell Migration

Cell Line	Assay Type	BzATP Concentration	Observed Effect	Reference
U87 & U251	Not Specified	Not Specified	Significantly increased migration	[1]
Glioma Stem Cells	Invasion Assay	200 μ M	Increased invasiveness	[2]
Various	Scratch Wound	Not Specified	Enhanced cell migration	[7]

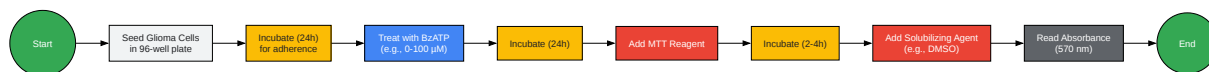
Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.



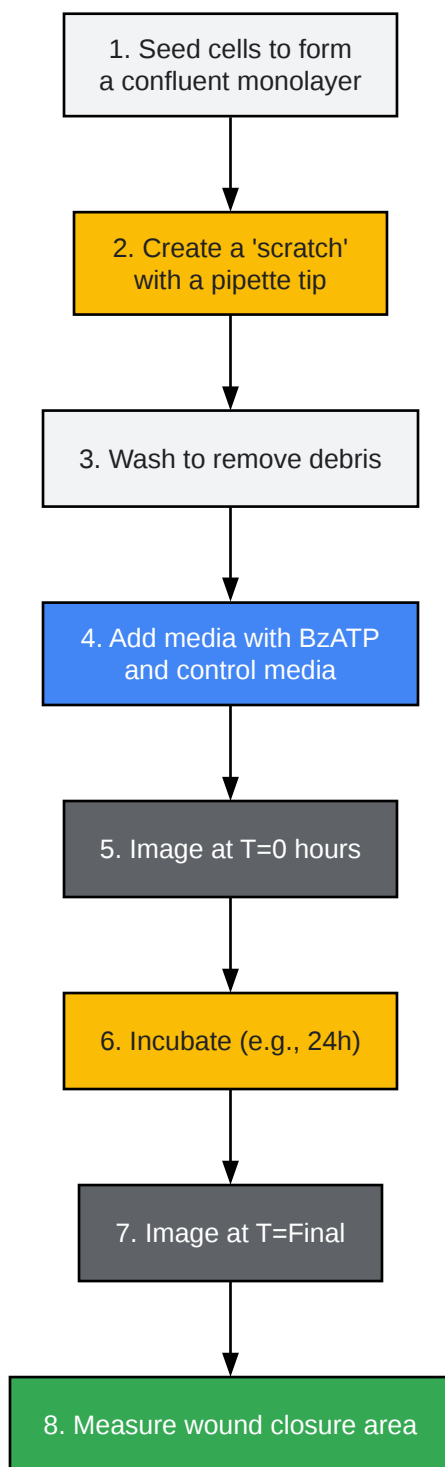
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Caption: BzATP-P2X7R signaling cascade in glioma cells.



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Caption: Workflow for MTT-based cell proliferation assay.



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Caption: Workflow for scratch (wound healing) migration assay.

Experimental Protocols

Protocol 1: Glioma Cell Culture

- **Cell Lines:** Human glioblastoma cell lines U87-MG and U251-MG are commonly used.
- **Culture Medium:** Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- **Culture Conditions:** Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- **Subculturing:** Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells, centrifuge, and resuspend in fresh medium for plating.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures cell viability as an indicator of proliferation.

- **Cell Seeding:** Plate 5,000-10,000 glioma cells per well in a 96-well flat-bottom plate in 100 µL of culture medium.
- **Adherence:** Incubate the plate for 24 hours to allow cells to attach.
- **Treatment:** Prepare serial dilutions of BzATP (e.g., 0, 5, 10, 50, 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the corresponding BzATP solution or control medium.
- **Incubation:** Incubate the cells for the desired period, typically 24 hours.^[5]
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- **Formazan Crystal Formation:** Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.

- Analysis: Normalize the absorbance values of the treated groups to the control (untreated) group to determine the relative cell proliferation.

Protocol 3: Cell Migration (Wound Healing/Scratch) Assay

This assay assesses two-dimensional cell migration.

- Cell Seeding: Plate glioma cells in a 6-well plate and grow them to form a fully confluent monolayer.
- Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch down the center of the monolayer.
- Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
- Treatment: Replace the PBS with serum-free or low-serum (e.g., 1% FBS) medium. Add BzATP to the treatment wells at the desired concentration (e.g., 100 µM). Use medium without BzATP as a control.
- Imaging (Time 0): Immediately capture images of the scratch in marked regions using a microscope with a camera. This is the baseline (T=0).
- Incubation: Place the plate back in the 37°C incubator.
- Final Imaging: After a set time (e.g., 24 hours), capture images of the same marked regions.
- Analysis: Measure the area of the scratch at T=0 and the final time point using software like ImageJ. Calculate the percentage of wound closure to quantify cell migration.
 - Wound Closure % = $[(\text{Area_T0} - \text{Area_Tfinal}) / \text{Area_T0}] \times 100$

Protocol 4: Cell Invasion (Transwell/Boyden Chamber) Assay

This assay measures the ability of cells to migrate through an extracellular matrix barrier.^{[8][9]}

- Chamber Preparation: Use Transwell inserts (8 µm pore size) coated with a thin layer of Matrigel (a reconstituted basement membrane). Rehydrate the Matrigel-coated inserts

according to the manufacturer's instructions, typically with serum-free medium for 2 hours at 37°C.

- Chemoattractant: Add 500 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
- Cell Preparation: Harvest glioma cells and resuspend them in serum-free DMEM at a concentration of 1×10^5 cells/mL.
- Cell Seeding: Remove the rehydration medium from the inserts. Add 200 µL of the cell suspension to the upper chamber of each insert. Add BzATP at the desired final concentration to the cell suspension in the treatment wells.
- Incubation: Incubate the plate for 24-48 hours at 37°C.
- Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the top surface of the membrane.
- Fixing and Staining: Fix the cells that have invaded to the bottom of the membrane with 4% paraformaldehyde for 10 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
- Imaging and Quantification: Wash the inserts with water and allow them to air dry. Take pictures of the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view to quantify invasion.

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